REACTION_CXSMILES
|
[CH3:1][Mg]Cl.[Li][CH2:5][CH2:6][CH2:7][CH3:8].[CH3:9][N:10]([CH:12]=O)[CH3:11].N1[CH2:19][CH2:18][O:17]CC1.[C:20](O[BH-](OC(=O)C)OC(=O)C)(=O)[CH3:21].[Na+].[C:34]([O-:37])([O-])=O.[Na+].[Na+]>C1COCC1.ClC(Cl)C>[CH3:8][C:7]1[CH:6]=[C:5]([CH2:12][N:10]2[CH2:9][CH2:34][O:37][CH2:1][CH2:11]2)[CH:21]=[CH:20][C:19]=1[CH2:18][OH:17] |f:4.5,6.7.8|
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution is stirred for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The cold bath is removed
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
then treated with water
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
FILTRATION
|
Details
|
filtered through a phase separator
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give R-7 (2.20 g, 99%)
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at 60° C. for 24 h
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 10% methanol in CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The organics are collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash chromatography
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)CN1CCOCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |